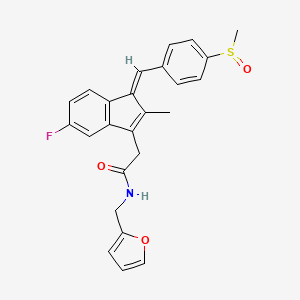

C25H22Fno3S

Description

Structure

3D Structure

Properties

Molecular Formula |

C25H22FNO3S |

|---|---|

Molecular Weight |

435.5 g/mol |

IUPAC Name |

2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]-N-(furan-2-ylmethyl)acetamide |

InChI |

InChI=1S/C25H22FNO3S/c1-16-22(12-17-5-8-20(9-6-17)31(2)29)21-10-7-18(26)13-24(21)23(16)14-25(28)27-15-19-4-3-11-30-19/h3-13H,14-15H2,1-2H3,(H,27,28)/b22-12+ |

InChI Key |

QWSIAAFSNMINOX-WSDLNYQXSA-N |

Isomeric SMILES |

CC\1=C(C2=C(/C1=C/C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)NCC4=CC=CO4 |

Canonical SMILES |

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)NCC4=CC=CO4 |

Origin of Product |

United States |

Structural Characteristics and Isomerism of Pitavastatin Lactone

Geometric Isomerism (E/Z) and Conformational Analysis

Z-Isomer Conformational Behavior and Rotamerism

Rotational Energy Barriers and Flexibility

The conformational dynamics of Z-isomeric pitavastatin (B1663618) analogues are characterized by the presence of interconverting rotamers. nih.govresearchgate.net Studies have shown that these analogues in solution exist as a pair of rotamers with relatively low Gibbs free energy differences between the major and minor forms, ranging from 0.12 to 0.25 kcal mol⁻¹. nih.govresearchgate.netdntb.gov.uanih.gov

The conversion between these rotamers is governed by significant rotational energy barriers. For Z-isomeric pitavastatin analogues, these barriers are experimentally determined to be between 15.0 and 15.9 kcal mol⁻¹. nih.govresearchgate.netdntb.gov.ua The primary source of this restricted rotation is the C5'-C7 single bond, the rotation around which leads to the formation of a pair of atropisomers. nih.govresearchgate.netnih.gov Atropisomers are stereoisomers resulting from hindered rotation around a single bond, where the energy barrier is high enough to allow for the isolation of individual conformers.

Ab initio calculations and experimental data provide a detailed picture of these energy barriers. For a Z-isomeric 4-O-TBS protected pitavastatin lactone (referred to as P-1), the calculated rotational energy barrier along the C5'-C7 bond is 13.0 kcal mol⁻¹, which aligns well with experimental findings. nih.gov In contrast, the rotation around the C5–C6 bond is considerably less hindered, with a calculated rotational energy barrier of 7.2 kcal mol⁻¹. nih.gov This suggests greater flexibility and less steric hindrance for rotation involving the lactone side chain compared to the quinoline (B57606) core.

| Parameter | Value | Associated Bond |

|---|---|---|

| Rotational Energy Barrier (ΔG‡) | 15.0 - 15.9 kcal mol⁻¹ | C5'-C7 |

| Gibbs Free Energy Difference (ΔG) | 0.12 - 0.25 kcal mol⁻¹ | Between Major/Minor Rotamers |

| Calculated Rotational Energy Barrier (P-1 analogue) | 13.0 kcal mol⁻¹ | C5'-C7 |

| Calculated Rotational Energy Barrier | 7.2 kcal mol⁻¹ | C5-C6 |

Spectroscopic Characterization of Isomers (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational behavior of Pitavastatin Lactone isomers. nih.govnih.gov The dynamic equilibrium between atropisomers at room temperature often results in line broadening in ¹H NMR spectra. nih.gov

To overcome this, variable temperature NMR studies are employed. At lowered temperatures, the rate of interconversion between the rotamers slows sufficiently on the NMR timescale, allowing for the observation of distinct signals for each conformer. nih.govresearchgate.net For Z-isomeric pitavastatin analogues, cooling to 223 K results in well-resolved proton signals for both the major and minor atropisomers. nih.govresearchgate.net This separation of signals confirms the presence of a pair of atropisomers generated by the hindered rotation around the C5'-C7 bond. nih.gov

From these low-temperature spectra, key structural information in the form of three-bond coupling constants (³J) can be extracted. These constants provide insight into the dihedral angles and thus the preferred conformations of the molecule.

For the Z-isomeric 4-O-TBS protected pitavastatin lactone (P-1), the ³J(H5-H6) coupling constants were determined to be 10.2 Hz for the major conformer and 9.1 Hz for the minor one. nih.govresearchgate.net The ³J(H6-H7) coupling constants for this and other pitavastatin analogues (P-2 and P-3) were found to be between 11.2 and 11.3 Hz for the major conformer and 11.3 and 11.4 Hz for the minor conformer. nih.govresearchgate.net

Mass spectrometry has also been used for characterization, with Electron Spray Ionization-Mass Spectrometry (ESI-MS) showing a mass-to-charge ratio (m/z) of 404 [M+H]⁺ for the lactone impurity of Pitavastatin. derpharmachemica.com

| Analogue | Conformer | ³J(H5-H6) (Hz) | ³J(H6-H7) (Hz) |

|---|---|---|---|

| P-1 | Major | 10.2 | 11.2 - 11.3 |

| Minor | 9.1 | 11.3 - 11.4 | |

| P-2 | Major | N/A | 11.2 - 11.3 |

| Minor | N/A | 11.3 - 11.4 | |

| P-3 | Major | N/A | 11.2 - 11.3 |

| Minor | N/A | 11.3 - 11.4 |

N/A: Not available due to broad multiplet observed in the ¹H-NMR spectra. nih.gov

Metabolic Pathways and Biotransformation of Pitavastatin Lactone

Formation Mechanisms of Pitavastatin (B1663618) Lactone from Pitavastatin

The creation of pitavastatin lactone from its parent compound, pitavastatin, involves a multi-step process that includes both enzymatic and non-enzymatic pathways.

The main pathway for the metabolism of pitavastatin is glucuronidation, which then leads to the formation of pitavastatin lactone. drugbank.com This process is catalyzed by a family of enzymes known as Uridine (B1682114) 5'-diphosphate glucuronosyltransferases (UGTs). caymanchem.comcaymanchem.com Specifically, pitavastatin is converted to pitavastatin glucuronide, an unstable intermediate. researchgate.net

Research has identified UGT1A3 and UGT2B7 as the primary enzymes responsible for the glucuronidation of pitavastatin, which is the initial step leading to lactonization. nih.govresearchgate.netnih.govtandfonline.com Studies using human liver microsomes and recombinant human UGT enzymes have confirmed the principal roles of UGT1A3 and UGT2B7 in this conversion. nih.govresearchgate.nettandfonline.com UGT1A1 also contributes to this process, although to a lesser extent. caymanchem.comcaymanchem.comnih.gov Among these, UGT1A3 has been shown to have the highest capacity for converting pitavastatin to its lactone form. nih.gov

| Enzyme | Role in Pitavastatin Lactonization | Key Findings |

|---|---|---|

| UGT1A3 | Principal enzyme | Demonstrates the highest capacity for lactonization. nih.gov |

| UGT2B7 | Principal enzyme | Plays a significant role in the glucuronidation leading to lactonization. nih.govresearchgate.nettandfonline.com |

| UGT1A1 | Contributing enzyme | Also involved in the glucuronidation process. caymanchem.comcaymanchem.comnih.gov |

Following the enzymatic formation of pitavastatin glucuronide, this conjugate undergoes a non-enzymatic conversion to form pitavastatin lactone. nih.govresearchgate.netcaymanchem.comcaymanchem.com This spontaneous intramolecular rearrangement (elimination reaction) results in the stable lactone form. nih.govresearchgate.net Pitavastatin lactone can also be converted back to the active pitavastatin acid form through hydrolysis. caymanchem.comcaymanchem.comglpbio.com

While glucuronidation is the primary metabolic route, a small portion of pitavastatin undergoes oxidative metabolism. drugbank.comfda.gov This process is mediated by cytochrome P450 (CYP) enzymes, mainly CYP2C9, and to a lesser degree, CYP2C8. drugbank.comnih.govwikipedia.org This oxidative pathway leads to the formation of minor metabolites, including 8-hydroxy pitavastatin and dihydroxy pitavastatin. fda.gov The 8-hydroxy pitavastatin is considered a minor metabolite in the systemic circulation. fda.gov

Glucuronidation by Uridine 5'-Diphosphate Glucuronosyltransferases (UGTs)

Principal Role of UGT1A3 and UGT2B7 in Lactonization

Further Metabolism of Pitavastatin Lactone

Pitavastatin lactone itself can undergo further metabolism, although this is not a major pathway.

In vitro studies have shown that several CYP enzymes can metabolize pitavastatin lactone. fda.gov These include CYP1A1, CYP1A2, CYP1B1, CYP2B6, CYP2C19, CYP2D6, and CYP3A4. fda.gov However, it is important to note that pitavastatin and its lactone form have minimal inhibitory effects on major CYP enzymes like CYP2C9 and CYP3A4, reducing the likelihood of drug-drug interactions. nih.govresearchgate.nettandfonline.comnih.govtandfonline.com

| Compound | Metabolizing CYP Enzymes | Metabolites |

|---|---|---|

| Pitavastatin | CYP2C9 (marginal), CYP2C8 (minor) drugbank.comnih.govwikipedia.org | 8-hydroxy pitavastatin, dihydroxy pitavastatin fda.gov |

| Pitavastatin Lactone | CYP1A1, CYP1A2, CYP1B1, CYP2B6, CYP2C19, CYP2D6, CYP3A4 fda.gov | Not specified in detail |

Reversible Conversion to Pitavastatin Acid Form

Pitavastatin is primarily administered in its active open-acid form. However, a significant metabolic pathway involves its conversion to an inactive pitavastatin lactone. natap.orgtandfonline.com This lactone is the principal metabolite found in human plasma. tandfonline.comdrugbank.com The conversion process is not a simple, direct cyclization but a multi-step enzymatic reaction.

The primary mechanism for the formation of pitavastatin lactone is initiated by glucuronidation. researchgate.netnih.gov Specific uridine 5'-diphosphate glucuronosyltransferase (UGT) enzymes, namely UGT1A3 and UGT2B7, catalyze the conjugation of a glucuronic acid moiety to the pitavastatin acid. drugbank.comresearchgate.netnih.govgeneesmiddeleninformatiebank.nl This creates an ester-type pitavastatin glucuronide conjugate. geneesmiddeleninformatiebank.nl This intermediate is unstable and subsequently undergoes a non-enzymatic elimination reaction, or spontaneous rearrangement, which results in the formation of the stable lactone ring. researchgate.netdoi.org

Crucially, this lactonization is a reversible process. portico.orgnih.govresearchgate.net The inactive pitavastatin lactone can be hydrolyzed back to its pharmacologically active open-acid form in the body. tandfonline.comdoi.org This interconversion between the acid and lactone forms is a key feature of pitavastatin's metabolic profile. tandfonline.com While the lactone itself is inactive, its rapid conversion back to the parent acid means it serves as a circulating reservoir for the active compound.

In Vitro Metabolic Clearance Studies

In vitro studies using hepatic microsomes are essential for characterizing the metabolic stability and potential for drug-drug interactions of a compound. These studies provide insights into the intrinsic clearance and species-specific metabolic pathways.

Comparative Analysis of Intrinsic Clearance between Pitavastatin and its Lactone Form in Hepatic Microsomes

Research on the metabolic clearance of pitavastatin and its lactone form in human hepatic microsomes has yielded specific insights. Multiple studies have concluded that there is no significant or marked difference in the intrinsic clearance (CLint) rates between the parent pitavastatin acid and its lactone metabolite in human liver microsomes. tandfonline.comresearchgate.netnih.govtandfonline.com

However, broader comparative studies of statins have sometimes presented a more nuanced picture. For instance, one comprehensive study investigating various statins in human liver microsomes (HLMs) reported that statin lactones, as a group, are metabolized to a much greater extent than their corresponding acid forms. pharmgkb.orgresearchgate.net In that specific study, the metabolism of pitavastatin lactone was observed to be slower compared to the lactones of other statins like atorvastatin (B1662188) and simvastatin (B1681759). pharmgkb.orgresearchgate.net This suggests that while the clearance of pitavastatin lactone might be comparable to its acid form, it is relatively low compared to other statin lactones. natap.org

| Compound | Finding | Reference |

|---|---|---|

| Pitavastatin Acid vs. Pitavastatin Lactone | No marked difference in intrinsic clearance detected between the two forms. | tandfonline.comresearchgate.netnih.govtandfonline.com |

| Pitavastatin Lactone (in comparison to other statin lactones) | Metabolism was slower than that of atorvastatin lactone and simvastatin lactone. | pharmgkb.orgresearchgate.net |

| General Statin Acids vs. Lactones | Lactones are generally metabolized to a much higher extent than their acid forms in Human Liver Microsomes (HLMs). | pharmgkb.orgresearchgate.net |

Species-Specific Differences in Metabolic Profiles (e.g., human, monkey, rat, dog, rabbit hepatic microsomes)

The metabolic profile of pitavastatin and its lactone exhibits considerable variation across different species, a critical consideration in preclinical toxicology and pharmacokinetic modeling.

In vitro studies using hepatic microsomes from humans, monkeys, rats, dogs, and rabbits have revealed these differences. nih.gov The formation of pitavastatin lactone via glucuronidation is a common pathway in several animal species, including humans. nih.gov However, the prominence of this pathway and subsequent metabolism varies significantly.

Humans, Monkeys, and Dogs: In these species, pitavastatin lactone is the primary metabolite.

Rats and Rabbits: In contrast, the lactone is considered a minor metabolite in rats and rabbits.

Monkeys vs. Humans: A key difference is observed in the rate of metabolism. The metabolic clearances of both pitavastatin acid and its lactone are substantially greater in monkey hepatic microsomes compared to human hepatic microsomes. nih.gov Furthermore, the metabolism in monkeys is characterized by more extensive oxidative pathways, including quinoline (B57606) dihydroxylation, which is more prevalent than in humans. nih.govmdpi.com

Other Metabolites: The formation of an 8-hydroxy derivative of pitavastatin has been detected in the liver microsomes of most species tested (monkey, human, rat, rabbit), with the notable exception of the dog. The levels of this active metabolite also varied, being highest in monkeys.

These species-specific differences underscore that while the reversible lactonization is a shared pathway, its quantitative importance and the subsequent metabolic transformations of both the acid and lactone forms are highly dependent on the species. nih.gov

| Species | Pitavastatin Lactone as Metabolite | Other Key Metabolic Features | Reference |

|---|---|---|---|

| Human | Primary | Lactonization via UGT1A3/2B7; lower metabolic clearance compared to monkey. | nih.gov |

| Monkey | Primary | Much greater metabolic clearance of both acid and lactone than in humans; extensive oxidative metabolism. | nih.gov |

| Dog | Primary | Lacks formation of the 8-hydroxy metabolite. | |

| Rat | Minor | 8-hydroxy metabolite is formed. | |

| Rabbit | Minor | 8-hydroxy metabolite is formed. |

Transporter Mediated Disposition of Pitavastatin Lactone

Influx Transporter Interactions (in vitro)

Research into the interaction of Pitavastatin (B1663618) Lactone with solute carrier (SLC) transporters, which are crucial for the uptake of drugs into cells, has shown limited involvement.

In vitro studies utilizing Xenopus laevis oocytes expressing various human SLC transporters have demonstrated that while the acid form of pitavastatin is a substrate for several key hepatic uptake transporters—including OATP1B1 (OATP2), OATP1B3 (OATP8), OATP2B1 (OATP1), OAT3, and NTCP—these transporters are not involved in the uptake of Pitavastatin Lactone. nih.govoup.com This lack of interaction indicates that the lactone form does not rely on these major SLC pathways for cellular influx, a significant point of differentiation from its parent acid. nih.govoup.com The hepatic uptake of pitavastatin (acid form) is primarily mediated by OATP1B1. nih.govresearchgate.netnih.gov

Table 1: In Vitro Interaction of Pitavastatin Forms with Influx Transporters

| Transporter | Substrate Activity (Pitavastatin Acid) | Substrate Activity (Pitavastatin Lactone) | Research Model |

|---|---|---|---|

| OATP1B1 (OATP2) | Yes | No | Xenopus laevis oocytes |

| OATP2B1 (OATP1) | Yes | No | Xenopus laevis oocytes |

| OATP1B3 (OATP8) | Yes | No | Xenopus laevis oocytes |

| OAT3 | Yes | No | Xenopus laevis oocytes |

| NTCP | Yes | No | Xenopus laevis oocytes |

Data sourced from studies using transporter-expressing Xenopus laevis oocytes. nih.govoup.com

Efflux Transporter Interactions (in vitro)

In contrast to its limited interaction with influx transporters, Pitavastatin Lactone is actively engaged by certain ATP-binding cassette (ABC) efflux transporters. These transporters are responsible for pumping substances out of cells.

Pitavastatin Lactone is identified as a substrate for P-glycoprotein (P-gp), a critical efflux transporter. ingentaconnect.com In vitro experiments have shown that Pitavastatin Lactone exhibits a significant stimulatory effect on the ATPase hydrolysis of P-gp, which is indicative of substrate activity. nih.govoup.com This is in direct contrast to the acid form of pitavastatin, which did not demonstrate this effect. nih.govoup.com This suggests that P-gp plays a role in the efflux of the lactone form from cells.

A key finding is the differential substrate activity with the Breast Cancer Resistance Protein (BCRP). While the acid form of pitavastatin is a substrate for BCRP, the lactone form is not. nih.govoup.com Studies using membrane vesicles expressing human BCRP confirmed ATP-dependent transport for the acid form, but not the lactone. researchgate.netnih.gov This specificity implies that BCRP-mediated efflux is a disposition pathway for the parent drug but not its major lactone metabolite.

Table 2: In Vitro Interaction of Pitavastatin Forms with Efflux Transporters

| Transporter | Substrate Activity (Pitavastatin Acid) | Substrate Activity (Pitavastatin Lactone) | Key Finding |

|---|---|---|---|

| P-gp (ABCB1) | No significant ATPase stimulation | Yes, stimulates ATPase activity | Lactone is a P-gp substrate. nih.govoup.com |

| BCRP (ABCG2) | Yes | No | BCRP transports the acid form, not the lactone. nih.govoup.com |

| MRP2 (ABCC2) | Minor/Disputed | Minor/Not transported | Contribution to biliary excretion appears minimal. researchgate.netnih.govutupub.fi |

Activity with Breast Cancer Resistance Protein (BCRP/ABCG2)

Implications for Cellular Disposition in Research Models

The differential transporter interactions of Pitavastatin Lactone have been elucidated using various in vitro systems, each providing unique insights into its cellular disposition.

Xenopus laevis oocytes: This model has been instrumental in characterizing influx transporter interactions. By expressing individual human transporters such as OATP1B1, OATP2B1, and OAT3 in these oocytes, researchers have definitively shown that these transporters facilitate the uptake of pitavastatin acid but not Pitavastatin Lactone. nih.govoup.comnih.gov This system allows for the clear separation and study of individual transporter functions. tga.gov.au

Recombinant membrane vesicles: For studying efflux transporters, inside-out membrane vesicles prepared from cells overexpressing specific ABC transporters like P-gp and BCRP are a standard model. mdpi.com Experiments with these vesicles demonstrated the ATP-dependent transport of pitavastatin acid by BCRP and the lack of transport for the lactone form. nih.govresearchgate.netnih.gov This model also helped establish that Pitavastatin Lactone is a substrate of P-gp. utupub.fi

Human hepatocytes: Sandwich-cultured human hepatocytes (SCHH) offer a more integrated system that includes both uptake and efflux transporters as well as metabolic enzymes. diva-portal.org Studies in human hepatocytes confirmed that pitavastatin has low metabolic turnover and that its disposition is heavily reliant on transport proteins. nih.govresearchgate.net These models have shown that the hepatic uptake of pitavastatin is a saturable process mediated largely by OATPs and that biliary excretion is a major elimination pathway. nih.govnih.gov The use of BCRP inhibitors in SCHH significantly reduced the biliary excretion of pitavastatin, reinforcing the importance of this pathway for the parent compound. nih.gov

Table 3: Summary of Compound Names

| Common Name/Abbreviation | Systematic Name/Family |

|---|---|

| Pitavastatin Lactone | C25H22FNO3S |

| Pitavastatin | (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid |

| OATP1/OATP2B1 | Organic Anion Transporting Polypeptide 2B1 |

| OATP2/OATP1B1 | Organic Anion Transporting Polypeptide 1B1 |

| OATP8/OATP1B3 | Organic Anion Transporting Polypeptide 1B3 |

| OAT3 | Organic Anion Transporter 3 |

| NTCP | Sodium-Taurocholate Cotransporting Polypeptide |

| P-gp/ABCB1 | P-glycoprotein / ATP-binding cassette sub-family B member 1 |

| BCRP/ABCG2 | Breast Cancer Resistance Protein / ATP-binding cassette sub-family G member 2 |

Analytical Methodologies for Pitavastatin Lactone Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the quantitative analysis of drugs and their metabolites in biological matrices due to its high specificity, sensitivity, and throughput. researchgate.net Several robust LC-MS/MS methods have been developed and validated for the simultaneous determination of pitavastatin (B1663618) and pitavastatin lactone. researchgate.netnih.govnih.gov

These methods typically involve a liquid-liquid extraction of the analytes from the biological matrix, followed by separation on a C8 or C18 reversed-phase column. researchgate.netnih.gov The mobile phase often consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous solution containing a small percentage of an acid like acetic acid or formic acid to ensure optimal ionization. researchgate.netnih.gov Detection is achieved using an electrospray ionization (ESI) source operating in the positive ion multiple reaction monitoring (MRM) mode. researchgate.netnih.gov This technique allows for the specific monitoring of the precursor to product ion transitions for both pitavastatin and pitavastatin lactone, ensuring high selectivity and sensitivity. researchgate.netnih.govnih.gov

Simultaneous Determination with Pitavastatin in Biological Matrices

A key aspect of these LC-MS/MS methods is their ability to simultaneously quantify both pitavastatin and its lactone metabolite in various biological samples, including human plasma and urine. researchgate.netnih.govnih.gov This is critical for pharmacokinetic studies, as it provides a comprehensive understanding of the drug's absorption, distribution, metabolism, and excretion. The developed methods have demonstrated good linearity over a range of concentrations, typically from 0.1 to 200 ng/mL for both analytes in human plasma and urine. researchgate.netnih.gov

The following table summarizes the key parameters of a representative LC-MS/MS method for the simultaneous determination of pitavastatin and pitavastatin lactone:

| Parameter | Details |

| Analytes | Pitavastatin, Pitavastatin Lactone |

| Internal Standard | Candesartan cilexetil nih.gov |

| Sample Preparation | Liquid-liquid extraction researchgate.net |

| Chromatographic Column | BDS Hypersil C8 researchgate.net |

| Mobile Phase | Methanol-0.2% acetic acid in water (70:30, v/v) researchgate.net |

| Ionization Mode | Electrospray Ionization (ESI) - Positive Ion researchgate.netnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.netnih.gov |

| Ion Transitions (m/z) | Pitavastatin: 422.2→290.3, Pitavastatin Lactone: 404.2→290.3 researchgate.netnih.gov |

| Linearity Range | 0.1-200 ng/mL in human plasma and urine researchgate.netnih.gov |

Strategies for Preventing Interconversion in Sample Preparation (e.g., pH buffering)

A significant challenge in the analysis of pitavastatin and its lactone is the interconversion between the two forms, particularly the conversion of the unstable lactone to the parent acid in plasma. researchgate.netresearchgate.net To address this, a crucial step in sample preparation is the immediate stabilization of the collected biological samples.

The most effective strategy to prevent this interconversion is the addition of a pH 4.2 buffer solution to the freshly collected plasma samples. researchgate.netresearchgate.netnih.gov This acidification of the plasma creates an environment where the lactone form is stable and its conversion to pitavastatin is inhibited. researchgate.netresearchgate.net This simple yet critical step ensures the integrity of the sample and the accuracy of the subsequent analysis. Other approaches include acidifying plasma and bile samples with ammonium (B1175870) acetate (B1210297) at a pH of 4.2. researchgate.net

Quantitative Analysis Techniques for Research Studies

The validated LC-MS/MS methods are instrumental in a variety of research studies. These techniques offer high precision and accuracy, with intra- and inter-day precision values typically below 4.2% and accuracies ranging from -8.1% to 3.5% for both analytes. nih.gov The lower limit of quantitation (LLOQ) for these methods is generally around 1 ng/mL, providing the sensitivity needed for pharmacokinetic studies. nih.gov

Beyond LC-MS/MS, other quantitative techniques have also been explored, although they may not offer the same level of sensitivity and specificity. These include high-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection. mdpi.comnih.gov While useful for the analysis of bulk drug and pharmaceutical dosage forms, their application in biological matrices for low-concentration quantification can be limited. nih.govaraijournal.com High-performance thin-layer chromatography (HPTLC) has also been used for the quantification of pitavastatin. ajpaonline.com

Application in In Vitro Study Design and Data Interpretation

The analytical methodologies developed for pitavastatin and its lactone are essential for the design and interpretation of in vitro studies. For instance, in studies investigating the metabolic pathways of pitavastatin, accurate quantification of both the parent drug and its lactone metabolite is necessary to understand the role of specific enzymes, such as UDP-glucuronosyltransferases (UGTs), in the formation of the lactone. geneesmiddeleninformatiebank.nl

In vitro studies using human liver microsomes have shown that UGT1A3 and UGT2B7 are primarily responsible for the glucuronidation of pitavastatin, which leads to the formation of the lactone. researchgate.net The ability to accurately measure the concentrations of both compounds allows researchers to determine the intrinsic clearance and metabolic properties of the lactone. researchgate.net Furthermore, these analytical methods are crucial in drug-drug interaction studies to assess the potential for co-administered drugs to inhibit or induce the metabolism of pitavastatin to its lactone form. geneesmiddeleninformatiebank.nl The precise data obtained from these analytical techniques provides a solid foundation for building accurate pharmacokinetic models and for predicting the in vivo behavior of pitavastatin.

Synthetic Chemistry and Impurity Profiling of Pitavastatin Lactone

Chemical Synthesis Approaches for Pitavastatin (B1663618) Lactone and its Analogues

The construction of the Pitavastatin molecule and its lactone analogue often employs convergent synthetic strategies, where the heterocyclic core and the side chain are synthesized separately and then coupled.

A prominent strategy in the synthesis of Pitavastatin involves the use of a pre-formed lactonized statin side-chain. This approach offers the advantage of establishing the correct stereochemistry of the dihydroxy acid side chain early in the synthetic sequence. A concise synthesis of Pitavastatin has been described that utilizes a lactonized statin side-chain precursor. thieme-connect.com This method involves a highly stereoselective Wittig olefination reaction to couple the side chain with the quinoline (B57606) heterocyclic core. thieme-connect.com The resulting O-tert-butyl(dimethyl)silyl-protected Pitavastatin Lactone can be obtained in good yield and high purity through simple crystallization. thieme-connect.com

Olefination reactions are central to the stereoselective synthesis of Pitavastatin, forming the crucial carbon-carbon double bond that links the heterocyclic core to the side chain.

The Wittig reaction is a widely used method for this purpose. google.com It involves the reaction of a phosphonium (B103445) ylide derived from the quinoline heterocycle with an aldehyde functional group on the lactonized side-chain precursor. thieme-connect.comgoogle.com This reaction can be highly stereoselective, favoring the formation of the desired E-isomer. thieme-connect.com However, a significant drawback of the Wittig reaction in this context can be the formation of the undesired Z-isomer as a major side product. nih.govderpharmachemica.com

The Julia-Kocienski olefination presents a powerful alternative that often provides superior stereoselectivity. researchgate.netthieme-connect.com This reaction involves the coupling of a sulfone derivative of the heterocyclic core with the lactonized statin side-chain precursor. researchgate.net Studies have shown that the Julia-Kocienski olefination can achieve excellent E/Z selectivity, in some cases as high as 300:1. researchgate.net This method generally results in a more favorable impurity profile compared to the Wittig approach, although the Wittig reaction may offer the benefit of higher operational temperatures. thieme-connect.com Both methods can produce the desired protected statin lactones in good yields. researchgate.netthieme-connect.com

Synthesis utilizing Lactonized Statin Side-Chain Precursors

Formation and Characterization of Synthetic Impurities (e.g., Z-isomers, process impurities)

The synthesis of Pitavastatin and its lactone is susceptible to the formation of various impurities that can arise from side reactions, incomplete reactions, or degradation of intermediates. These impurities must be carefully identified, characterized, and controlled to ensure the quality and safety of the final pharmaceutical product. chemicea.com

A primary impurity of concern is the Z-isomer of Pitavastatin. nih.govgoogle.com This geometric isomer can be a significant byproduct of the Wittig reaction. nih.govderpharmachemica.com The Z-isomeric 4-O-TBS protected Pitavastatin Lactone has been isolated and characterized, and its conformational behavior has been studied using NMR spectroscopy and ab initio calculations. nih.govresearchgate.net

Other process-related impurities can also be formed, including:

Desfluoro impurity : Lacking the fluorine atom on the phenyl ring.

Anti-isomer impurity : A diastereomer of Pitavastatin.

5-oxo impurity : An oxidation product.

Methyl ester impurity : Formed from residual methanol (B129727).

Tertiary butyl ester impurity : Arising from the use of t-butyl protecting groups.

Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are conducted to understand the degradation pathways and identify potential degradation products, including Pitavastatin Lactone itself, which is a degradation impurity. scirp.org Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS) are employed for the separation, identification, and quantification of these impurities. researchgate.net

| Impurity Name | Type | Formation Context |

| Pitavastatin Lactone | Degradation/Metabolite | Formed from Pitavastatin via lactonization. chemicea.comncats.io |

| Pitavastatin Sodium (Z)-Isomer | Process/Potential | Byproduct of olefination reactions, particularly the Wittig reaction. nih.govchemicea.com |

| Desfluoro Impurity | Process | Incomplete reaction or starting material impurity. |

| Anti-isomer Impurity | Process | Stereochemical byproduct of synthesis. |

| 5-oxo Impurity | Degradation/Process | Oxidation during synthesis or storage. |

Role as a Reference Standard in Quality Control and Research

Pitavastatin Lactone serves as a critical reference standard in the pharmaceutical industry. synthinkchemicals.comaxios-research.com It is used for the identification and quantification of Pitavastatin and its related impurities in active pharmaceutical ingredients (APIs) and finished drug products. synthinkchemicals.comsynthinkchemicals.com As a well-characterized chemical compound, it is essential for:

Analytical Method Development and Validation : Used to develop and validate analytical methods, such as HPLC, for the accurate measurement of Pitavastatin and its impurities. clearsynth.comsynzeal.com

Quality Control (QC) and Quality Assurance (QA) : Employed during the commercial production of Pitavastatin to ensure that each batch meets the stringent purity and quality specifications set by regulatory authorities like the FDA, USP, and EP. chemicea.comsynthinkchemicals.comclearsynth.com

Impurity Profiling : Utilized to identify and quantify the lactone impurity in Pitavastatin drug substances and products. synthinkchemicals.com

Stability Testing : Helps in monitoring the hydrolytic stability of Pitavastatin, as the lactone is a known degradation product. chemicea.com

Pharmacokinetic Studies : Used as a standard for the quantification of the lactone metabolite in biological samples. nih.gov

Research : Employed in research to study the metabolism and disposition of Pitavastatin. caymanchem.commedchemexpress.com

Molecular Mechanisms and in Vitro Biological Interactions

Cellular Level Transport and Accumulation Dynamics in Experimental Models

The movement of pitavastatin (B1663618) lactone across cellular barriers has been examined using in vitro models like Caco-2 cells, which are derived from human colorectal adenocarcinoma and serve as a model for the intestinal wall. thieme-connect.comresearchgate.net

Studies using transporter-knockdown Caco-2 cells have been employed to clarify the specific transporters involved in the efflux of various statins. For instance, atorvastatin (B1662188) and rosuvastatin (B1679574) were found to be transported by P-gp, BCRP, and MRP2, while lovastatin (B1675250) and simvastatin (B1681759) were not. nih.gov While these studies did not specifically detail pitavastatin lactone, they highlight the complex and varied roles of transporters in statin disposition.

Comparative Molecular Interactions with Pitavastatin and other Statin Metabolites

Pitavastatin's metabolic pathway and that of its lactone metabolite differ significantly from many other statins, which has important clinical implications.

Metabolic Pathway: The primary metabolic route for pitavastatin is not through the CYP450 system, but rather through glucuronidation by UGT enzymes to form a pitavastatin glucuronide conjugate, which then converts to the inactive pitavastatin lactone. geneesmiddeleninformatiebank.nltga.gov.audrugbank.com This is in stark contrast to statins like atorvastatin, lovastatin, and simvastatin, which are heavily metabolized by CYP3A4. droracle.aizypitamag.com This difference means that pitavastatin and its lactone have a much lower risk of drug-drug interactions with substances that inhibit or induce CYP3A4. nih.govnatap.orgnih.govactapharmsci.comnih.gov

Pharmacological Activity: Pitavastatin lactone is considered pharmacologically inactive. geneesmiddeleninformatiebank.nlnatap.orgtga.gov.au Although it can be converted back to the active pitavastatin acid form, its primary role is that of a metabolite destined for elimination. nih.govresearchgate.net The lactone forms of most other statins are also metabolized more extensively than their active acid counterparts. sci-hub.se However, both pitavastatin acid and its lactone form show minimal metabolism in human hepatic microsomes, reinforcing the stability and low interaction profile of the compound. researchgate.netsci-hub.se

Transporter Interactions: Statins and their metabolites exhibit varied interactions with cellular transporters. For example, rosuvastatin exposure is significantly affected by polymorphisms in the BCRP transporter, whereas no such effect is seen with pitavastatin. nih.gov This demonstrates that even among statins with limited CYP metabolism, differences in transporter interactions can lead to distinct pharmacokinetic profiles.

Advanced Research Perspectives and Methodological Innovations

Computational Chemistry and In Silico Modeling for Lactone Behavior

Computational chemistry and in silico modeling have emerged as indispensable tools for predicting and understanding the behavior of drug molecules, including the interconversion and disposition of Pitavastatin (B1663618) and its lactone metabolite. mdpi.com These computational methods offer insights that complement experimental data, helping to shorten the drug development process and provide a deeper understanding of molecular interactions. mdpi.commdpi.com

In silico approaches such as physiologically based pharmacokinetic (PBPK) modeling are utilized to predict the pharmacokinetics of Pitavastatin, taking into account genetic polymorphisms of drug transporters like OATP1B1 which significantly influence its hepatic uptake. researchgate.net These models integrate physicochemical properties and in vitro data to simulate the concentration-time profiles of the drug and its metabolites in the body. researchgate.netnih.gov Such models can be instrumental in individualizing dosing strategies across different patient populations. researchgate.net

Molecular docking and pharmacophore modeling are other computational techniques applied to statins to understand their interaction with the HMG-CoA reductase enzyme. mdpi.com While the active form of Pitavastatin is the hydroxy acid, the lactone form is also considered in these models to assess its potential for binding and to understand the structure-activity relationships that govern the pharmacological effect. mdpi.com Furthermore, solid-state NMR spectroscopy, another analytical technique, has been used in conjunction with computational approaches to investigate the interaction of Pitavastatin with model cell membranes, revealing its localization at the lipid/water interface which may explain some of its pleiotropic effects. researchgate.net

The table below summarizes key computational and advanced analytical approaches used in the study of Pitavastatin and its lactone.

| Modeling/Analytical Technique | Application in Pitavastatin/Lactone Research | Key Findings |

| Physiologically Based Pharmacokinetic (PBPK) Modeling | Predicting pharmacokinetic profiles based on genetic variations (e.g., SLCO1B1). researchgate.net | Enables prediction of drug exposure in different populations, aiding in personalized medicine. researchgate.net |

| Molecular Docking & Pharmacophore Modeling | Understanding binding affinity to HMG-CoA reductase. mdpi.com | Elucidates the structural requirements for pharmacological activity and the role of the lactone form. mdpi.com |

| Solid-State NMR Spectroscopy | Investigating interactions with cell membranes. researchgate.net | Shows localization at the lipid/water interface, influencing membrane structure. researchgate.net |

Novel In Vitro Models for Biotransformation and Transporter Studies

The transformation of Pitavastatin to its lactone form is a critical aspect of its metabolism, primarily occurring through glucuronidation. drugbank.com Novel in vitro models have been instrumental in dissecting this biotransformation pathway and understanding the role of various enzymes and transporters.

Studies utilizing human liver microsomes (HLMs) and recombinant human UDP-glucuronosyltransferase (UGT) enzymes have identified that the lactonization of Pitavastatin is not a direct process. Instead, Pitavastatin is first converted to an ester-type glucuronide conjugate, principally by the UGT isoforms UGT1A3 and UGT2B7. researchgate.netdrugbank.comcaymanchem.com This glucuronide is then non-enzymatically converted to the inactive Pitavastatin Lactone. researchgate.netcaymanchem.comdiva-portal.org This process has been studied in hepatic microsomes from various species, revealing differences in metabolic clearance compared to humans. tandfonline.com

In addition to microsomes, other in vitro systems like human S9 fractions and precision-cut liver slices are employed to study drug metabolism. tandfonline.com A comparative study of various statins in HLMs and human intestine microsomes (HIMs) demonstrated that statin lactones, including that of Pitavastatin, are metabolized to a greater extent than their corresponding acid forms, with CYP3A4/5 and CYP2C9 being the primary enzymes involved in the further metabolism of the lactones. pharmgkb.org

The disposition of Pitavastatin and its lactone is heavily influenced by drug transporters. In vitro studies using cryopreserved human hepatocytes and recombinant expression systems (e.g., transfected cell lines) have been crucial in identifying these transporters. nih.govnih.gov These studies have shown that Pitavastatin is a substrate for hepatic uptake transporters, primarily the organic anion-transporting polypeptides OATP1B1 and OATP1B3. nih.govfda.gov Efflux transporters such as the breast cancer resistance protein (BCRP) and multidrug resistance-associated protein 2 (MRP2) are also involved. nih.gov The use of transporter knockdown Caco-2 cells represents an advanced in vitro model to delineate the specific contribution of individual efflux transporters like P-glycoprotein (P-gp), BCRP, and MRP2 to the transport of statins. researchgate.net

The following table details the key in vitro models and their findings related to Pitavastatin Lactone.

| In Vitro Model | Focus of Study | Key Findings |

| Human Liver Microsomes (HLMs) & Recombinant UGTs | Biotransformation and lactonization pathway. researchgate.netpharmgkb.org | Lactonization occurs via a glucuronide intermediate, mediated by UGT1A3 and UGT2B7. researchgate.net Lactones are more extensively metabolized than acids. pharmgkb.org |

| Human Hepatocytes & Recombinant Expression Systems | Transporter-mediated uptake and efflux. nih.govnih.gov | OATP1B1 and OATP1B3 are key for hepatic uptake; BCRP and MRP2 are involved in efflux. nih.govnih.govfda.gov |

| Transporter Knockdown Caco-2 Cells | Specific efflux transporter identification. researchgate.net | Allows for the precise determination of the role of transporters like P-gp, BCRP, and MRP2 in statin disposition. researchgate.net |

Development of Advanced Analytical Techniques for Metabolite Profiling

Accurate and sensitive analytical methods are essential for the quantitative analysis of Pitavastatin and Pitavastatin Lactone in biological matrices, which is fundamental for pharmacokinetic studies and metabolite profiling. A significant challenge in this analysis is the interconversion between the acid and lactone forms in plasma samples, with the lactone being particularly unstable and readily converting to the parent acid. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the simultaneous determination of Pitavastatin and its lactone. nih.govresearchgate.netresearchgate.netnih.gov Various LC-MS/MS methods have been developed and validated, typically employing a reversed-phase C18 column for chromatographic separation and electrospray ionization (ESI) in the positive ion mode for detection. nih.govresearchgate.net Multiple reaction monitoring (MRM) is used for its high selectivity and sensitivity, tracking specific precursor-to-product ion transitions for each analyte. nih.govresearchgate.net A crucial innovation in sample preparation involves the addition of a pH 4.2 buffer to freshly collected plasma to prevent the conversion of the lactone to the acid, thereby ensuring the stability and accuracy of the measurements. nih.gov

High-performance thin-layer chromatography (HPTLC) has also been developed as a simpler and more rapid method for the quantification of Pitavastatin in pharmaceutical formulations, with densitometric scanning at 245 nm. ajpaonline.comresearchgate.net While not as widely used for metabolite profiling in biological fluids as LC-MS/MS, it serves as a valuable tool for quality control. researchgate.net

Nuclear magnetic resonance (NMR) spectroscopy is another powerful technique used for the structural elucidation of metabolites and for studying drug-membrane interactions. researchgate.netportico.org High-resolution NMR, along with mass spectrometry, is used to characterize reference standards and impurities of Pitavastatin. derpharmachemica.com Furthermore, NMR-based metabolomics platforms are being used to investigate the broader metabolic effects of statins, providing a comprehensive profile of changes in lipoproteins, fatty acids, and other circulating metabolites. nih.gov

The table below provides an overview of the advanced analytical techniques used for Pitavastatin and its lactone.

| Analytical Technique | Primary Application | Key Features and Innovations |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Simultaneous quantification in plasma and urine. nih.govnih.gov | High sensitivity and selectivity using ESI and MRM. nih.gov Sample stabilization with pH 4.2 buffer to prevent interconversion. nih.gov |

| High-Performance Thin-Layer Chromatography (HPTLC) | Quantification in pharmaceutical dosage forms. ajpaonline.comresearchgate.net | Rapid and simple method for quality control analysis. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and metabolomic profiling. researchgate.netnih.gov | Characterizes molecular structure and investigates broader metabolic effects of statin therapy. researchgate.netnih.gov |

Q & A

Q. How can multi-omics approaches (proteomics, metabolomics) elucidate the mechanism of action of C25H22FNO3S?

- Methodological Answer : Integrate LC-MS/MS proteomics (e.g., TMT labeling) with pathway enrichment tools (IPA, MetaboAnalyst). Validate hits using CRISPR interference or chemical probes. Use network pharmacology models to map polypharmacology effects .

Tables for Critical Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.